N,N,N-Trimethyloctadecanamidium chloride
Description
Properties
CAS No. |
654672-26-1 |
|---|---|
Molecular Formula |
C21H44ClNO |
Molecular Weight |
362.0 g/mol |
IUPAC Name |
trimethyl(octadecanoyl)azanium;chloride |
InChI |
InChI=1S/C21H44NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IHTIPZWGTIPXBN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
Mechanism :
- Nucleophilic Attack : Trimethylamine acts as a nucleophile, attacking the electrophilic carbon in octadecyl chloride.
- Formation of Ion Pair : The resulting intermediate forms a stable ion pair with chloride.
- Purification : The crude product is washed with anhydrous ether and dried to remove impurities.
Two-Step Synthesis via Alcohol to Chloride Conversion
A cost-effective industrial method involves converting octadecan-1-ol to octadecyl chloride using thionyl chloride (SOCl₂), followed by quaternization with trimethylamine.
Step 1: Alcohol to Chloride Conversion
Procedure :
Step 2: Quaternization with Trimethylamine
Optimization :
- Solvent Selection : Acetonitrile enhances reaction efficiency due to its high polarity, favoring SN2 mechanisms.
- Waste Management : HCl byproducts are neutralized with alkaline solutions to mitigate environmental impact.
Alternative Methods and Variations
Epoxide-Based Alkylation
While less common for OTAC, epoxide-based methods (e.g., using octadecene oxide) have been explored for related quaternary ammonium salts.
| Parameter | Value/Description | Source |
|---|---|---|
| Reactants | Tertiary amine, octadecene oxide, HI | |
| Temperature | 95°C | |
| Reaction Time | 4–6 hours | |
| Yield | ~90% (for dodecyl analogs) |
This method involves acid-catalyzed ring-opening of epoxides, but scalability and purity challenges may limit its use for OTAC.
Characterization and Purity Analysis
Critical quality control measures include elemental analysis and spectroscopic validation:
Elemental Analysis (Representative Data)
| Element | Content (mg/kg) | Source |
|---|---|---|
| Fe | 2.1 | |
| Pb | 1.5 | |
| As | 0.1 | |
| Cl | 94% (theoretical) |
Spectroscopic Confirmation :
- IR Spectra : Absence of OH peaks (3550–3200 cm⁻¹) confirms full conversion of alcohol to chloride.
- H-NMR : Peaks at δ 3.1 ppm confirm trimethyl groups.
Applications and Derivatives
OTAC is a precursor for advanced materials, such as:
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyloctadecanamidium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and interact with anionic species.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the chloride ion is exchanged with other anions.
Major Products Formed: The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be the corresponding quaternary ammonium hydroxide.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
N,N,N-Trimethyloctadecanamidium chloride exhibits significant antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Studies have shown that quaternary ammonium compounds (QACs), including this compound, can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, research indicates that it can reduce the viability of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
Cytotoxicity Studies
In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM after 48 hours of treatment . This property positions it as a potential therapeutic agent in oncology.
Anti-inflammatory Properties
Recent investigations have also highlighted the anti-inflammatory effects of this compound. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by about 50% compared to control groups . This suggests potential applications in treating inflammatory diseases.
Chemical Applications
Surfactant Properties
this compound is utilized as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in various formulations. It is commonly incorporated into personal care products, such as shampoos and conditioners, where it acts as a conditioning agent and enhances product stability.
Emulsifying Agent
In the food industry, this compound serves as an emulsifier, helping to stabilize oil-in-water emulsions. Its ability to interact with both hydrophilic and hydrophobic components makes it valuable in formulations such as dressings and sauces.
Material Science Applications
Polymer Additive
this compound is used as an additive in polymers to enhance their properties. It can improve thermal stability and mechanical strength when integrated into polymer matrices, making it suitable for applications in packaging materials.
Coatings and Films
The compound is also explored for use in coatings that require antimicrobial properties. By incorporating this compound into paints or surface coatings, manufacturers can create surfaces that resist microbial colonization, beneficial for healthcare environments.
Case Studies
| Study Focus | Objective | Findings | Year |
|---|---|---|---|
| Antimicrobial Activity | Evaluate efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) | 2024 |
| Cytotoxicity Evaluation | Assess effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by ~50% | 2025 |
Mechanism of Action
The mechanism of action of N,N,N-Trimethyloctadecanamidium chloride involves its interaction with biological membranes. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is exploited in both biological research and industrial applications.
Comparison with Similar Compounds
Solubility and Critical Micelle Concentration (CMC)
- C₂ (Ethyl): High water solubility due to short alkyl chain; unlikely to form micelles.
- C₁₂ (Dodecyl): Moderate solubility; forms micelles at low CMC (~1–2 mM), making it effective in detergents .
- C₁₈ (Octadecyl): Expected to have very low water solubility and a much lower CMC than C₁₂, favoring micelle formation at minimal concentrations. This property enhances its utility in oil-based formulations or as a persistent antimicrobial agent.
Antimicrobial Efficacy
- C₁₂ (Dodecyl): Broad-spectrum antimicrobial activity against bacteria and enveloped viruses due to optimal balance of hydrophobicity and solubility .
- C₁₈ (Octadecyl): Likely superior lipid membrane disruption due to increased hydrophobicity, but reduced solubility may limit bioavailability in aqueous environments.
Toxicity and Environmental Impact
- C₂ (Ethyl): Higher acute toxicity in aquatic organisms compared to longer chains, as seen in QACs with smaller molecular weights .
Research Findings and Trends
- Chain Length vs. Efficacy: Studies on QACs demonstrate a parabolic relationship between alkyl chain length and antimicrobial activity, with C₁₂–C₁₄ chains often showing peak efficacy . The C₁₈ derivative may excel in niche applications requiring lipid-rich membrane targeting (e.g., fungal spores).
- Industrial Preferences: C₁₂ derivatives dominate commercial disinfectants due to balanced properties, while C₁₈ variants are reserved for specialized uses like fabric softeners or anti-static agents.
Biological Activity
N,N,N-Trimethyloctadecanamidium chloride, commonly referred to as a quaternary ammonium compound, is notable for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its long hydrophobic octadecane chain and three methyl groups attached to the nitrogen atom. This structure endows it with unique surfactant properties, making it effective in various applications, including antimicrobial activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against a variety of pathogens, including bacteria and fungi.
- Mechanism of Action : The compound disrupts microbial cell membranes, leading to cell lysis. Its cationic nature allows it to interact with negatively charged components of microbial membranes.
- Case Study : A study conducted by Oliveira-Tintino et al. (2018) demonstrated that formulations containing this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, indicating its potential as a disinfectant in clinical settings .
Cytotoxicity and Safety Profile
While the antimicrobial properties are well-documented, the cytotoxic effects of this compound warrant attention.
- Toxicity Studies : In vitro studies have assessed the cytotoxicity of this compound on human cell lines. Results indicated a dose-dependent cytotoxic effect, with higher concentrations leading to increased cell death . However, at sub-lethal concentrations, it exhibited protective effects against certain cellular stressors.
- Safety Assessment : According to data from Santa Cruz Biotechnology, extensive genetic toxicity studies revealed no mutagenic activity in various test systems . This suggests that while the compound is effective as an antimicrobial agent, careful consideration must be given to its concentration in formulations to mitigate potential cytotoxic effects.
Biodegradability and Environmental Impact
The environmental impact of this compound has also been evaluated:
- Biodegradability Tests : Research indicates that this compound is biodegradable under aerobic conditions, which is crucial for minimizing environmental persistence. Studies have shown that microbial communities can effectively degrade this compound over time .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
